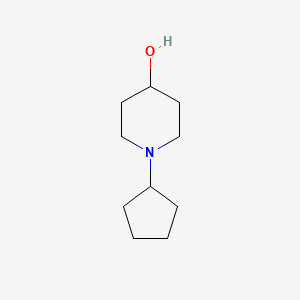

1-Cyclopentylpiperidin-4-ol

Descripción general

Descripción

Synthesis Analysis

A series of novel piperidin-4-ol derivatives, which could potentially include 1-Cyclopentylpiperidin-4-ol, were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .Molecular Structure Analysis

The molecular structure of this compound can be found in various databases such as PubChem .Physical and Chemical Properties Analysis

This compound has a molecular weight of 169.26 g/mol. More detailed physical and chemical properties can be found in databases like PubChem .Aplicaciones Científicas De Investigación

Cyclotide Research

Cyclotides, a family of plant-derived peptides, are characterized by their structural plasticity and diverse sequence variability. They have shown potential in modulating G protein-coupled receptors (GPCRs), thus establishing cyclotides as promising sources for GPCR ligand design. This is significant considering the structural similarities and potential interactions between cyclotides and compounds like 1-Cyclopentylpiperidin-4-ol (Fahradpour et al., 2017).

Cyclodepsipeptide Production

Cyclodepsipeptides, another group of compounds, are produced as secondary functional metabolites by bacteria, fungi, and animals. Their diverse biological activities and potential applications in metabolic engineering have been highlighted due to their unique properties, similar to those explored in the context of this compound (Mishra et al., 2017).

Cyclodipeptide Synthases

Research on cyclodipeptide synthases, enzymes involved in cyclodipeptide biosynthesis, is relevant due to their production of cyclic peptides with diverse biological properties. These properties are also of interest in the study of compounds like this compound (Gondry et al., 2009).

Enniatins and Beauvericins Synthesis

Enniatins and beauvericins are cyclodepsipeptides synthesized by non-ribosomal peptide synthetases. These compounds exhibit a range of bioactivities including antimicrobial, antitumoral, and immunosuppressant effects. The structural and functional similarities of these compounds to this compound suggest potential in pharmaceutical applications (Zobel et al., 2016).

Mecanismo De Acción

Target of Action

1-Cyclopentylpiperidin-4-ol is a derivative of piperidin-4-ol, which has been evaluated for potential treatment of HIV . The primary target of this compound is the chemokine receptor CCR5 , a seven transmembrane G-protein coupled receptor . This receptor has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

The compound interacts with its target, the CCR5 receptor, by acting as an antagonist . This means it blocks the receptor, preventing it from carrying out its normal function. The antagonistic activity of the compound is believed to be due to the presence of one basic nitrogen atom, which anchors the ligands to the CCR5 receptor via a strong salt-bridge interaction .

Biochemical Pathways

The blockade of the CCR5 receptor by this compound affects the pathway of HIV-1 entry into cells . Normally, the CCR5 receptor plays a crucial role in this process. By blocking this receptor, the compound prevents HIV-1 from entering cells, thereby inhibiting the progression of the infection .

Result of Action

The result of the action of this compound is the inhibition of HIV-1 entry into cells . This can potentially slow down the progression of the infection and improve the response to treatment .

Análisis Bioquímico

Biochemical Properties

1-Cyclopentylpiperidin-4-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been evaluated for its potential as a CCR5 antagonist, which is crucial in the treatment of HIV-1 infections . The compound interacts with the CCR5 receptor, a seven-transmembrane G-protein coupled receptor, by forming a strong salt-bridge interaction with a basic nitrogen atom present in the compound . This interaction inhibits the binding of HIV-1 to the receptor, thereby preventing the virus from entering host cells.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its role as a CCR5 antagonist affects the signaling pathways associated with the receptor, leading to altered gene expression and inhibition of viral entry . Additionally, the compound’s interaction with the CCR5 receptor can modulate immune responses, as CCR5 is involved in the trafficking and activation of immune cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly the CCR5 receptor. The compound’s basic nitrogen atom forms a salt-bridge interaction with the receptor, anchoring the ligand and inhibiting the binding of HIV-1 . This inhibition prevents the virus from entering host cells, thereby exerting its antiviral effects. Additionally, the compound may influence other signaling pathways and gene expression through its interactions with the receptor.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, allowing for sustained inhibition of the CCR5 receptor

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent inhibition of the CCR5 receptor, with higher doses leading to more significant antiviral effects . At high doses, the compound may also exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s metabolism may influence its efficacy and stability, as well as its impact on metabolic flux and metabolite levels . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing any adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound may interact with transporters or binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions can influence the compound’s efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

1-cyclopentylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c12-10-5-7-11(8-6-10)9-3-1-2-4-9/h9-10,12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMYBDCXKKGIHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617139 | |

| Record name | 1-Cyclopentylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832735-53-2 | |

| Record name | 1-Cyclopentylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1357946.png)

![4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine](/img/structure/B1357955.png)

![5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B1357956.png)

![5-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-2-amine](/img/structure/B1357966.png)